molecular formula C14H11FO2 B1532617 4-(3-Fluoro-benzyl)-benzoic acid CAS No. 1258540-14-5

4-(3-Fluoro-benzyl)-benzoic acid

Cat. No. B1532617
CAS RN: 1258540-14-5
M. Wt: 230.23 g/mol
InChI Key: SJHWVLADKRXQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Fluoro-benzyl)-benzoic acid” is a derivative of benzoic acid, where a 3-fluoro-benzyl group is attached to the fourth carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 3-Fluorobenzyl chloride and 4-Fluorobenzyl chloride have been synthesized and used in various reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with a carboxylic acid group (-COOH) and a 3-fluoro-benzyl group attached .

Scientific Research Applications

Materials Science and Liquid Crystals

4-(3-Fluoro-benzyl)-benzoic acid derivatives have been explored for their potential in materials science, particularly in the synthesis of liquid crystals and their binary mixtures. Studies have focused on the synthesis and characterization of linear supra-molecular liquid crystals, investigating their thermal and phase behavior, electro-optical, and optical properties. These investigations reveal the influence of fluorine substitution on the benzene ring core compounds, demonstrating rich phase variance and the appearance of smectic phases in certain complexes, thereby suggesting applications in advanced display technologies and optical devices (Fouzai, Hamdi, Ghrab, Soltani, Ionescu, Othman, 2018).

Fluorescence Studies and Sensing Applications

This compound derivatives have been utilized in the design of fluorescent probes, contributing significantly to biological and chemical sensing applications. The rational design of fluorescein-based fluorescence probes, for example, involves the synthesis of various derivatives to study their fluorescence properties and their relationship with molecular orbital levels. These studies aim at developing sensitive probes for detecting specific biomolecules or environmental factors, such as singlet oxygen, highlighting the compound's relevance in medical diagnostics and environmental monitoring (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, Nagano, 2001).

Synthesis of Complex Molecules

Research into this compound derivatives also encompasses the synthesis of complex molecules, demonstrating the compound's versatility as a building block in organic synthesis. The development of novel fluorescence probes capable of detecting reactive oxygen species, and distinguishing specific species, showcases the compound's utility in synthesizing molecules with significant applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, Nagano, 2003).

Future Directions

While specific future directions for “4-(3-Fluoro-benzyl)-benzoic acid” were not found, related compounds have been used in research for neurodegenerative disease treatment .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHWVLADKRXQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(3-fluorobenzyl)benzoate (0.574 g; 2.35 mmol) and lithium hydroxide (0.493 g; 11.75 mmol) in water (6 mL) and THF (6 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.541 g (quantitative) of 4-(3-fluorobenzyl)benzoic acid which was used without further purification.
Name
methyl 4-(3-fluorobenzyl)benzoate
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Fluoro-benzyl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.